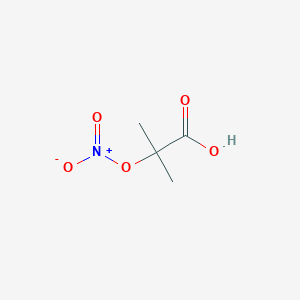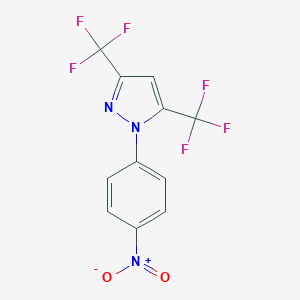
Methyl cis-4-(boc-amino)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl cis-4-(boc-amino)cyclohexanecarboxylate” is a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for “Methyl cis-4-(boc-amino)cyclohexanecarboxylate” is1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl cis-4-(boc-amino)cyclohexanecarboxylate” include a molecular weight of 257.33 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Diastereoisomeric Peptides
The compound has been used in the synthesis of tripeptides incorporating unnatural amino acids, such as cyclic analogues of glutamic acid. These peptides, serving as potential competitive inhibitors of vitamin K-dependent carboxylation, underline the compound's role in exploring enzyme inhibition and the synthesis of biologically active peptides (Acher & Azerad, 2009).
Molecular Conformations
Studies on related cyclohexanecarboxylic acid derivatives have provided insights into molecular conformations in aqueous solutions and their implications for drug design. Such research helps understand the preferred conformations of these compounds, influencing their biological activity and interaction with biological targets (Yanaka et al., 1981).
Applications in Medicinal Chemistry
Inhibitory Activity Against Angiotensin Converting Enzyme
Derivatives of cyclohexanecarboxylic acids, similar in structure to the methyl cis-4-(boc-amino)cyclohexanecarboxylate, have been synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme (ACE), showcasing the compound's potential in the development of novel ACE inhibitors (Turbanti et al., 1993).
Conformational Analysis of Glutamic Acid Analogues
The research on cyclic glutamyl derivatives, including analogues to methyl cis-4-(boc-amino)cyclohexanecarboxylate, has contributed to understanding the preferred bioactive conformations of synthetic glutamyl substrates at the carboxylase active site. These findings have implications for the design of enzyme inhibitors (Larue et al., 1997).
Safety And Hazards
“Methyl cis-4-(boc-amino)cyclohexanecarboxylate” should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It is also advised to remove all sources of ignition and to evacuate personnel to safe areas .
Propriétés
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 |
Source


|
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-4-(boc-amino)cyclohexanecarboxylate | |
CAS RN |
146307-51-9 |
Source


|
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

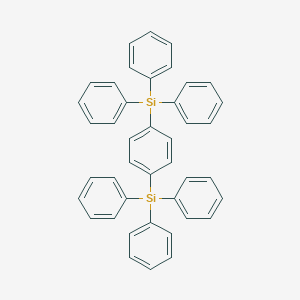
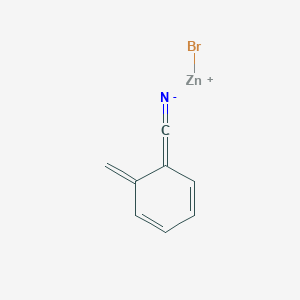
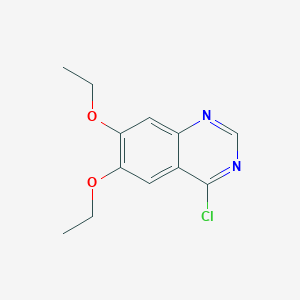
![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)
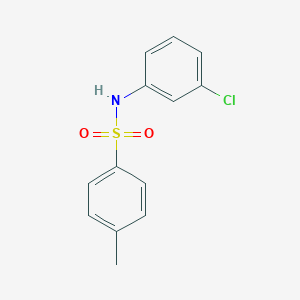
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)
![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)
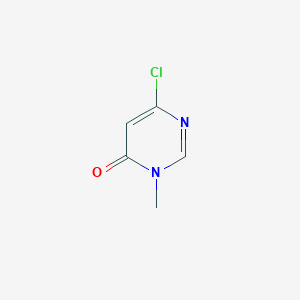
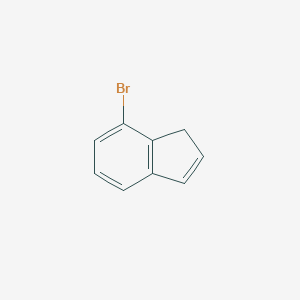
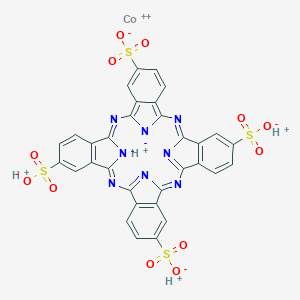
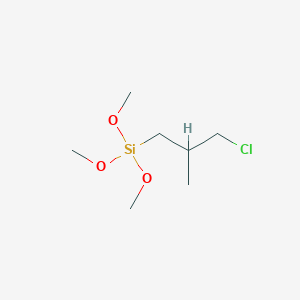
![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)
